molecular formula C21H19ClN4O2S B2632568 N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1185159-48-1

N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No.: B2632568
CAS No.: 1185159-48-1
M. Wt: 426.92
InChI Key: JQXLAPLLTLPPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a heterocyclic compound featuring an imidazo[1,2-c]quinazolinone core fused with a thioether-linked butanamide chain and a 4-chlorophenyl substituent.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-3-17(19(27)24-14-10-8-13(22)9-11-14)29-21-25-16-7-5-4-6-15(16)18-23-12(2)20(28)26(18)21/h4-12,17H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXLAPLLTLPPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group and a thio-substituted quinazoline derivative. Its molecular formula is C18H19ClN4OSC_{18}H_{19}ClN_4OS, with a molecular weight of approximately 364.89 g/mol. The structural representation is as follows:

N 4 chlorophenyl 2 2 methyl 3 oxo 2 3 dihydroimidazo 1 2 c quinazolin 5 yl thio butanamide\text{N 4 chlorophenyl 2 2 methyl 3 oxo 2 3 dihydroimidazo 1 2 c quinazolin 5 yl thio butanamide}

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Kinase Inhibition : Inhibitors targeting specific kinases involved in cancer progression have shown promise. For instance, compounds with similar structures have demonstrated inhibitory activity against AKT signaling pathways, which are crucial in glioma malignancy .
  • Cytotoxicity Against Cancer Cells : Studies have reported that derivatives of quinazoline exhibit significant cytotoxic effects on various cancer cell lines while sparing non-cancerous cells. This selectivity is vital for developing targeted cancer therapies .
  • Induction of Apoptosis : Compounds that activate apoptotic pathways in cancer cells contribute to their therapeutic efficacy. The structural components of the compound may enhance its ability to induce programmed cell death in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer Activity Significant inhibition of glioblastoma cell lines
Kinase Inhibition Inhibits AKT2/PKBβ with low micromolar potency
Cytotoxicity Selective toxicity towards cancer cells
Apoptotic Induction Induces apoptosis in treated glioma cells

Case Studies

  • In Vitro Studies on Glioblastoma :
    A study evaluated the effects of quinazoline derivatives on primary patient-derived glioblastoma cells. The compound exhibited potent growth inhibition and induced apoptosis selectively in malignant cells, demonstrating its potential as an anti-glioma agent .
  • Kinase Profiling :
    Extensive kinase profiling revealed that the compound specifically inhibits AKT isoforms, particularly AKT2/PKBβ, which is often overexpressed in gliomas. This specificity suggests a targeted approach to therapy that could minimize side effects associated with broader-spectrum kinase inhibitors .
  • Comparative Analysis with Other Compounds :
    The biological activity of N-(4-chlorophenyl)-substituted compounds was compared with other known anticancer agents. It was found that while many compounds exhibited some level of cytotoxicity, the compound under investigation showed superior selectivity towards cancerous cells compared to non-cancerous counterparts .

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to two analogs from the evidence:

Compound Core Heterocycle Substituents Synthetic Yield
N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide () Triazinoindole Methyl group at position 5; acetamide-thioether linkage 31%
N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide (Target Compound) Imidazo[1,2-c]quinazolinone Methyl group at position 2; butanamide-thioether linkage Not reported
(Z)-N-methyl-3-(2-phenylhydrazono)butanamide () Pyrazole Phenylhydrazone moiety; methyl and benzoyl groups Not specified

Key Observations :

  • The triazinoindole analog () shares the 4-chlorophenyl and thioether motifs but differs in the heterocyclic core and acetamide chain. Its lower yield (31%) suggests challenges in coupling reactions for triazinoindole derivatives .
  • Butanamide vs. acetamide chains : The longer butanamide chain in the target compound could enhance lipophilicity, affecting membrane permeability or metabolic stability.

Pharmacological Potential (Inferred)

While pharmacological data for the target compound are absent in the evidence, structural parallels suggest possible applications:

  • Triazinoindoles () are often explored as kinase inhibitors or antimicrobial agents due to their planar, aromatic cores.
  • Pyrazole-thioamide derivatives () exhibit anti-inflammatory or anticancer activity, attributed to their thiourea moieties and hydrogen-bonding capabilities .
  • The imidazoquinazolinone core in the target compound may mimic quinazoline-based drugs (e.g., EGFR inhibitors), but further studies are required.

Q & A

Q. What in silico tools predict metabolic stability of this compound?

  • Methodological Answer :
  • Software : Use ADMET Predictor™ or SwissADME to estimate cytochrome P450 interactions and metabolite formation .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential oxidation sites on the imidazoquinazolinone core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.